molecular formula C15H17BrN2O2 B8690145 1-Benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide

1-Benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide

Cat. No. B8690145
M. Wt: 337.21 g/mol
InChI Key: SYOSXPSOXCLNPR-UHFFFAOYSA-N
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Patent
US08299084B2

Procedure details

1-(Bromomethyl)benzene (19 g, 111 mmol, 1.10 equiv.) was added to a solution of methyl 4-methylpyridin-3-ylcarbamate (17 g, 102 mmol, 1.00 equiv.) in toluene (500 mL). The solution was stirred at about 110° C. for about 16 hours. After cooling to ambient temperature, the solids were collected by filtration and washed with toluene to afford the title product as a light brown solid (35 g; yield=97%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:9][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][C:11]=1[NH:16][C:17](=[O:20])[O:18][CH3:19]>C1(C)C=CC=CC=1>[Br-:1].[CH2:2]([N+:13]1[CH:14]=[CH:15][C:10]([CH3:9])=[C:11]([NH:16][C:17]([O:18][CH3:19])=[O:20])[CH:12]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
BrCC1=CC=CC=C1
Name
Quantity
17 g
Type
reactant
Smiles
CC1=C(C=NC=C1)NC(OC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at about 110° C. for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[Br-].C(C1=CC=CC=C1)[N+]1=CC(=C(C=C1)C)NC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.